1-(1-Ethyl-1H-imidazol-2-yl)-piperazine is a chemical compound with the molecular formula and a molecular weight of approximately 253.18 g/mol. It is classified as a piperazine derivative, which features a piperazine ring substituted with an ethyl group and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is synthesized from precursor materials that involve imidazole and piperazine structures, making it part of a broader class of compounds known for their therapeutic potential. It has been cataloged with the CAS number 1216433-63-4 and is available in various purities, typically around 95% . The structural classification places it within the category of heterocyclic compounds, specifically those containing nitrogen atoms in their rings, which are crucial for biological activity.
The synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure purity and yield. For instance, using solvents like ethanol or acetonitrile can help facilitate reactions while minimizing by-products. Reaction temperatures and times are also critical factors that influence the outcome of the synthesis .
The compound's IUPAC name is 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride, indicating that it exists as a dihydrochloride salt in its most stable form . The compound exhibits specific spectral characteristics that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
1-(1-Ethyl-1H-imidazol-2-yl)-piperazine can participate in various chemical reactions typical for piperazine derivatives, including:
The reactivity of this compound can be influenced by substituents on the imidazole or piperazine rings, which may enhance or diminish nucleophilicity and electrophilicity during reactions.
The mechanism of action for compounds like 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine often involves:
Data supporting these interactions often derive from studies assessing binding affinities and biological activity against specific targets .
Relevant analytical data include melting point ranges and solubility profiles, which guide its handling and application in research settings .
1-(1-Ethyl-1H-imidazol-2-yl)-piperazine has several scientific uses:
Its versatility makes it valuable in both academic research and industrial applications within medicinal chemistry .
1-(1-Ethyl-1H-imidazol-2-yl)-piperazine represents a strategically designed hybrid molecule that merges two nitrogen-containing heterocycles with established pharmacological relevance: the imidazole ring and the piperazine scaffold. This molecular architecture exemplifies contemporary medicinal chemistry's focus on privileged structures to develop compounds with improved target affinity, pharmacokinetic profiles, and therapeutic potential against challenging diseases. The ethyl substitution at the imidazole N1-position enhances metabolic stability compared to unsubstituted counterparts, while the piperazine moiety offers versatile functionalization points for structure-activity optimization. This hybrid core has emerged as a versatile template in drug discovery programs targeting oncological, infectious, and neurological pathologies, demonstrating how rational heterocyclic hybridization can address complex therapeutic challenges [8].
The development of imidazole-piperazine hybrids follows a trajectory of iterative pharmacological optimization spanning several decades. Early research identified the standalone imidazole nucleus in naturally occurring histidine and histamine, revealing its significance in biological systems as a metal-coordinating and hydrogen-bonding motif. Piperazine derivatives gained pharmaceutical prominence in the mid-20th century as anthelmintics and antipsychotics (e.g., fluphenazine), valued for their water solubility and conformational flexibility. The strategic fusion of these systems emerged in the 1990s-2000s as chemists sought to overcome limitations of monocyclic scaffolds, particularly against drug-resistant pathogens and complex multifactorial diseases like cancer [5] [8].
Table 1: Evolution of Imidazole-Piperazine Hybrid Therapeutics
Time Period | Development Milestone | Therapeutic Area | Key Advancement |
---|---|---|---|
1990-2000 | Early antifungal azole-piperazines | Infectious Diseases | Improved pharmacokinetics over imidazole-only agents |
2000-2010 | Benzimidazole-piperazine c-Myc inhibitors (e.g., D347-2761) | Oncology | Targeted protein-protein disruption in cancer pathways |
2010-2020 | Antiviral piperazine-imidazole conjugates | Virology | Broad-spectrum activity against enveloped viruses |
2020-Present | Multitargeting hybrids (e.g., 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine derivatives) | Multiple | Addressing drug resistance via novel mechanisms |
The specific incorporation of the N1-ethyl group on the imidazole ring, as seen in 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine, represented a deliberate strategy to modulate electron distribution and steric accessibility while reducing metabolic deactivation. This design element was notably advanced through research on c-Myc inhibitors, where derivatives like D347-2761 demonstrated that the ethyl-imidazolyl-piperazine core could effectively disrupt oncogenic transcription factor dimerization. Subsequent structural optimization yielded compounds with enhanced binding to the c-Myc/Max heterodimer interface, establishing this chemotype as a promising scaffold in targeted cancer therapy [7].
Hybridization strategies further expanded into antimicrobial domains, particularly against multidrug-resistant tuberculosis. Researchers synthesized 1,4-di(heteroaryl) substituted piperazines where one aryl group was frequently an imidazole derivative. These compounds exhibited potent activity against Mycobacterium tuberculosis H37Rv (MIC values as low as 0.65 µg/mL), validating the pharmacophoric value of the imidazole-piperazine framework in overcoming conventional antibiotic resistance mechanisms [10].
The 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine architecture exemplifies rational heterocyclic drug design through its distinctive three-dimensional features and electronic properties. The piperazine ring adopts stable chair conformations with equatorial positioning of the imidazole substituent, reducing steric strain while optimizing vectorial presentation to biological targets. Crucially, the N1-ethyl group imposes torsional constraints that limit rotational freedom, potentially enhancing binding specificity compared to unsubstituted analogs [4] [9].
Electronic characteristics significantly contribute to this scaffold's versatility:
Table 2: Key Structural Parameters of 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine Core
Structural Feature | Geometric Parameter | Functional Significance |
---|---|---|
Piperazine Ring Conformation | Chair configuration with equatorial substituent | Minimizes steric hindrance and torsional strain |
C2-Imidazole - N4-Piperazine Distance | 6.2-7.1 Å | Optimal span for bivalent target engagement |
N1-Ethyl Dihedral Angle | 15-30° rotation barrier | Constrains conformation for selective binding |
Hydrogen Bonding Sites | 2 acceptors (piperazine N), 1 donor (imidazole N-H) | Enables multipoint recognition in binding pockets |
LogP Contribution | +0.8-1.2 versus unsubstituted analog | Enhanced membrane permeability |
Molecular modeling studies of analogous compounds demonstrate how these features translate to biological activity. In c-Myc inhibitors, the ethyl-imidazole occupies a hydrophobic cleft while the piperazine nitrogen forms salt bridges with Glu92 and Asp95 residues. For metal-sensing applications, the imidazole nitrogen coordinates to Cu²⁺ or Sn²⁺ ions while piperazine solubilizes the complex, exemplifying the scaffold's multifunctionality [4] [7].
The scaffold's synthetic versatility further enhances its medicinal utility. Nucleophilic substitution at the piperazine nitrogen proceeds efficiently with alkyl halides or acyl chlorides, while the imidazole C4/C5 positions can be modified for additional steric or electronic tuning. This allows systematic generation of structure-activity relationship (SAR) data, exemplified by anticancer studies where 4-carbon spacers terminating in N-methylpiperazine produced 20-fold potency increases over parent compounds in liver cancer models [8].
The 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine scaffold demonstrates compelling potential in overcoming drug resistance through multitarget engagement and novel mechanisms distinct from conventional therapeutics. In oncology, derivatives disrupt c-Myc/Max dimerization—a previously "undruggable" target—thereby circumventing resistance mechanisms developed against kinase inhibitors or DNA-damaging agents. Research shows these compounds simultaneously induce intrinsic and extrinsic apoptosis pathways in liver cancer cells (SNU-475 and SNU-423) at low µM concentrations, with significantly reduced susceptibility to efflux pump-mediated resistance [7].
The scaffold's impact extends to antimicrobial resistance through three primary mechanisms:
Table 3: Hybrid Compounds Addressing Drug Resistance Mechanisms
Resistance Mechanism | Scaffold Derivative | Activity Profile | Novel Action |
---|---|---|---|
c-Myc Dysregulation | Piperazine-benzimidazole hybrids | IC₅₀ 6.98 µg/mL (SNU-475 liver cancer) | Dual intrinsic/extrinsic apoptosis activation |
Mycobacterial Efflux Pumps | 1,4-Di(heteroaryl)piperazines | MIC 0.65 µg/mL (M. tuberculosis) | SOS response inhibition |
Bacterial Biofilm Formation | Imidazole-piperazine conjugates | >50% biofilm inhibition at 10 µM | Extracellular matrix disruption |
Fungal Azole Resistance | Fluconazole-piperazine analogs | 8-fold potency versus resistant Candida | Ergosterol biosynthesis modulation |
Emerging applications leverage the scaffold's immunomodulatory potential. "Immuno-antibiotic" derivatives inhibit both bacterial isoprenoid biosynthesis and host inflammatory cascades, representing a paradigm shift from direct microbicidal activity. This dual approach reduces selective pressure for resistance development while enhancing pathogen clearance in macrophage models [6].
The structural versatility enables rational design against resistance-proof targets like protein-protein interactions and non-coding RNAs. Molecular docking indicates favorable binding to c-Myc/Max dimerization interfaces (binding energy -9.2 kcal/mol), while fluorescence studies demonstrate RNA G-quadruplex stabilization—both mechanisms avoid the mutation-prone active sites targeted by conventional therapies. These applications position 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine derivatives at the forefront of next-generation therapeutics designed to outmaneuver evolutionary resistance pathways [4] [7].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2